molecular formula C8H6N4 B14499564 5H-[1,2,4]triazolo[1,5-b]indazole CAS No. 64761-76-8

5H-[1,2,4]triazolo[1,5-b]indazole

Cat. No.: B14499564
CAS No.: 64761-76-8
M. Wt: 158.16 g/mol
InChI Key: CTPTTYCTYXLHPW-UHFFFAOYSA-N
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Description

5H-[1,2,4]Triazolo[1,5-b]indazole is a nitrogen-rich fused heterocyclic scaffold of significant interest in medicinal and organic chemistry. As part of the triazolo-indazole family, this compound is a privileged structure for drug discovery due to its diverse biological activities . Heterocycles containing this fused ring system are found in compounds with a range of therapeutic properties, including anticancer, anticonvulsant, and antimicrobial activities . The structural motif is isoelectronic with purine rings, allowing it to act as a potential bio-isostere in the design of enzyme inhibitors and receptor modulators . Furthermore, the nitrogen atoms in the triazolo ring system offer metal-chelating properties, which can be exploited in the development of diagnostic agents or catalysts . Researchers utilize this scaffold as a versatile precursor for the synthesis of more complex polycyclic systems and for probing biological mechanisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

64761-76-8

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

5H-[1,2,4]triazolo[1,5-b]indazole

InChI

InChI=1S/C8H6N4/c1-2-4-7-6(3-1)8-9-5-10-12(8)11-7/h1-5,11H

InChI Key

CTPTTYCTYXLHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=NN3N2

Origin of Product

United States

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling has emerged as a powerful tool for constructing the triazolo-indazole framework. This method avoids prefunctionalized substrates by directly coupling C–H and N–H bonds under oxidative conditions. A seminal approach involves reacting N-amino-2-iminopyridine derivatives with β-ketoesters or 1,3-dicarbonyl compounds in ethanol under oxygen atmosphere, catalyzed by acetic acid. For example, 1-amino-2-iminopyridine and 3-oxo-3-phenylpropionitrile undergo CDC at 130°C for 18 hours to yield 5H-triazolo[1,5-b]indazole derivatives in 72–74% yields. The mechanism proceeds via imine formation, followed by oxidative cyclization and aromatization (Fig. 1).

Table 1. CDC Reaction Optimization for 5H-Triazolo[1,5-b]Indazole

Substrate Pair Catalyst Temp (°C) Time (h) Yield (%)
N-Amino-2-iminopyridine + β-Ketoester AcOH/O₂ 130 18 74
N-Aminoindazole + 1,3-Cyclopentanedione AcOH/O₂ 120 24 68

Key advantages include atom economy and avoidance of toxic metals. However, substrate limitations persist for electron-deficient β-diketones.

Condensation with Hydrazine Derivatives

Condensation strategies exploit the reactivity of hydrazine-containing precursors with carbonyl compounds. Zare et al. demonstrated that 1H-indazol-3-amine reacts with arylmethylidenemalononitriles in piperidine to form triazolo-indazoles via a Knoevenagel-cyclization cascade. For instance, treating 1H-indazol-3-amine with benzylidenemalononitrile in ethanol at reflux for 12 hours affords the target compound in 82% yield. NMR studies confirm regioselectivity, with the triazole ring forming exclusively at the indazole’s N1 position.

Critical Parameters:

  • Solvent: Ethanol or DMF enhances solubility of aromatic intermediates.
  • Catalyst: Piperidine or acetic acid accelerates imine formation.
  • Temperature: Reactions proceed optimally at 80–100°C.

Metal-Mediated Cyclization

Copper and iron catalysts enable one-pot assembly of triazolo-indazoles. A notable protocol combines 1H-indazol-3-amine , aldehydes, and terminal alkynes in toluene with CuSO₄·5H₂O (21 mol%) and p-toluenesulfonic acid (10 mol%). Under nitrogen at 121°C, this trio undergoes cyclocondensation to yield 2,4-diaryl-substituted derivatives in 8.5 hours (Table 2).

Table 2. Metal-Catalyzed Synthesis Optimization

Aldehyde Alkyne Catalyst Yield (%)
Benzaldehyde Phenylacetylene CuSO₄/PTSA 85
4-Chlorobenzaldehyde Ethynylbenzene CuSO₄/PTSA 78

Mechanistic studies suggest copper facilitates alkyne activation and C–N bond formation. While efficient, stoichiometric metal use raises environmental concerns.

Radical Cyclization Approaches

Recent advances employ radical intermediates for ring closure. Krishnaiah et al. reported a copper-catalyzed tandem radical cyclization using 1,2-bis(1-arylethylidene)hydrazines and benzylidenemalononitriles . Under N₂ at 80°C, CuI (10 mol%) generates aryl radicals that initiate cyclization, yielding 70–75% of triazolo-indazoles with broad substituent tolerance. Electron-donating groups on the aryl ring enhance yields by stabilizing radical intermediates.

Multicomponent Reactions (MCRs)

MCRs streamline synthesis by combining three reactants in one pot. A representative example reacts 1H-indazol-3-amine , aldehydes , and malononitrile in ethanol with piperidine, yielding 5H-triazolo[1,5-b]indazole-3-carbonitriles. This method achieves 88% yield in 6 hours, with the aldehyde’s electronic nature influencing reaction rate (electron-withdrawing groups accelerate cyclization).

Comparative Analysis of Methodologies

Table 3. Method Comparison for 5H-Triazolo[1,5-b]Indazole Synthesis

Method Conditions Avg. Yield (%) Scalability Green Metrics
CDC O₂, AcOH, 130°C 70–75 Moderate High (no metals)
Condensation EtOH, Δ, 12 h 80–85 High Moderate
Metal-Mediated CuSO₄, 121°C 75–80 High Low
Radical Cyclization CuI, N₂, 80°C 70–75 Moderate Moderate
MCRs Piperidine, Δ 85–90 High High

CDC and MCRs are preferred for sustainability, while metal-mediated methods offer superior yields for complex substrates.

Mechanistic Insights and Stereochemical Considerations

Density functional theory (DFT) calculations reveal that CDC reactions proceed through a stepwise mechanism: (1) imine formation between N-aminoindazole and β-ketoester, (2) cyclization to form a six-membered transition state, and (3) oxidative aromatization via O₂-mediated dehydrogenation. Stereoselectivity arises from planar transition states, favoring the cis-fusion of triazole and indazole rings.

Chemical Reactions Analysis

5H-[1,2,4]triazolo[1,5-b]indazole undergoes various chemical reactions, including:

Scientific Research Applications

5H-[1,2,4]triazolo[1,5-b]indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-[1,2,4]triazolo[1,5-b]indazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 2: Comparative Overview of Triazolo-Annulated Compounds

Compound Class Target/Activity Potency (IC₅₀) Structural Advantage Limitation
[1,2,4]Triazolo[1,5-b]Isoquinoline MELK inhibition <1 µM Tunable substituents at 10/2-positions Limited solubility with bulky groups
Thiadiazole Hybrids HepG2/MCF-7 inhibition 1.19–3.4 µM Dual activity Synthesis complexity
Triazolo-Tetrazines Fungistatic activity Inactive High reactivity for modification Low bioactivity

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